Methyl 8-(2-furyl)octanoate

GC-MS Lipid oxidation Isomer identification

Methyl 8-(2-furyl)octanoate is an unbranched omega‑furan fatty acid methyl ester (FuFA‑ME) belonging to the class of heterocyclic lipid oxidation products. It is generated during thermal autoxidation of polyunsaturated fatty acid methyl esters such as methyl linoleate.

Molecular Formula C13H20O3
Molecular Weight 224.30 g/mol
CAS No. 38199-50-7
Cat. No. B8671208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 8-(2-furyl)octanoate
CAS38199-50-7
Molecular FormulaC13H20O3
Molecular Weight224.30 g/mol
Structural Identifiers
SMILESCOC(=O)CCCCCCCC1=CC=CO1
InChIInChI=1S/C13H20O3/c1-15-13(14)10-6-4-2-3-5-8-12-9-7-11-16-12/h7,9,11H,2-6,8,10H2,1H3
InChIKeyBEDHFJANVUDDFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 8-(2-furyl)octanoate (CAS 38199-50-7): A Terminal‑Furan Fatty Acid Methyl Ester for Lipid Oxidation and Antioxidant Research


Methyl 8-(2-furyl)octanoate is an unbranched omega‑furan fatty acid methyl ester (FuFA‑ME) belonging to the class of heterocyclic lipid oxidation products. It is generated during thermal autoxidation of polyunsaturated fatty acid methyl esters such as methyl linoleate [1]. The compound features a furan ring attached at the terminal carbon (C8) of the octanoate chain, distinguishing it from other furanoid esters where the ester group is linked directly to the furan ring. With a molecular weight of 224.30 g mol⁻¹ and a computed XLogP3 of 3.4, it is a moderately lipophilic, volatile ester [2].

Why Generic Substitution Fails for Terminal‑Furan Fatty Acid Methyl Esters: Evidence of Isomer‑ and Substituent‑Dependent Property Differences


Interchanging methyl 8-(2-furyl)octanoate with other furan fatty acid methyl esters or structural isomers without experimental validation risks substantial analytical and functional errors. The position of the ester bond relative to the furan ring critically influences gas chromatographic retention, volatility, and lipophilicity [1]. Even isomers with identical molecular formula (e.g., furfuryl octanoate) exhibit retention index differences of over 60 units, making co‑elution misidentification a significant risk in complex lipid matrices. Furthermore, the absence of methyl substituents on the furan ring alters oxidative stability and radical scavenging kinetics compared to dimethyl analogs, as detailed in the quantitative evidence below.

Methyl 8-(2-furyl)octanoate: Comparator‑Based Quantitative Evidence for Scientific Selection


GC Retention Index Isomer Discrimination: Methyl 8-(2-furyl)octanoate vs. Furfuryl Octanoate

Methyl 8-(2-furyl)octanoate exhibits a Kovats retention index of 1629 on a CP‑Sil‑8CB semi‑standard non‑polar column [1]. In contrast, its structural isomer furfuryl octanoate (2‑furylmethyl octanoate), where the ester bond is directly attached to the furan ring via a methylene linker, elutes with an RI of 1567 on DB‑5 [2] and 1543 on DB‑1 [3]. The RI difference of 62–86 units enables unambiguous chromatographic separation and identification of the terminal‑ester isomer.

GC-MS Lipid oxidation Isomer identification

Volatility Advantage: Boiling Point of Methyl 8-(2-furyl)octanoate vs. 5‑Hexyl‑Substituted Analog

The predicted boiling point of methyl 8-(2-furyl)octanoate is 295.9 ± 23.0 °C , substantially lower than that of its 5‑hexyl‑substituted analog, methyl 8-(5‑hexyl‑2‑furyl)octanoate, which boils at 389.4 ± 30.0 °C . This ~94 °C reduction in boiling point reflects the absence of the additional 6‑carbon alkyl chain on the furan ring, resulting in lower molecular weight (224.3 vs. 308.5 g mol⁻¹) and weaker intermolecular dispersion forces.

Volatility GC analysis Headspace sampling

Lipophilicity Differentiation: Methyl Ester vs. Free Acid Form for Extractability and Bioavailability

Methyl 8-(2-furyl)octanoate has a computed XLogP3 of 3.4 [1], while its free acid counterpart, 8-(2-furyl)octanoic acid, has a LogP of approximately 3.25 . This ΔLogP of 0.15 units, though modest, reflects the masking of the polar carboxylic acid group by methyl esterification, reducing hydrogen‑bonding capacity (0 H‑bond donors vs. 1 for the free acid).

Lipophilicity Sample preparation Lipid extraction

Hydroxyl Radical Scavenging: Furan Fatty Acid Class Potency Relative to Common OH· Scavengers

Although direct radical scavenging data for methyl 8-(2-furyl)octanoate itself are not yet published, the furan fatty acid class to which it belongs exhibits a second‑order rate constant for hydroxyl radical (·OH) scavenging of 1.71 × 10¹⁰ M⁻¹ s⁻¹ as determined by ESR spectrometry using DMPO spin trapping [1]. This value is approximately 9–10 times higher than the rate constants for mannitol (1.8 × 10⁹ M⁻¹ s⁻¹) and ethanol (1.9 × 10⁹ M⁻¹ s⁻¹), two conventional ·OH scavengers used as comparators in the same study [1]. The potent activity is attributed to the electron‑rich furan ring, which is present in the target compound.

Antioxidant Radical scavenging Hydroxyl radical

Methyl 8-(2-furyl)octanoate: Quantitatively Supported Application Scenarios for Research and Industrial Procurement


GC‑MS Identification of Furan Fatty Acid Methyl Esters in Thermally Oxidized Lipid Extracts

The well‑defined Kovats retention index of 1629 on non‑polar columns [1] enables accurate assignment of methyl 8-(2-furyl)octanoate in complex chromatograms of oxidized vegetable oils, fish oils, or meat model systems. When co‑elution with furfuryl octanoate (RI 1567) is a risk, the 62–86 unit RI separation provides definitive discrimination without requiring MS/MS fragmentation.

Headspace Volatile Profiling of Lipid Oxidation Products Without Derivatization

The moderate boiling point (296 °C) allows direct headspace solid‑phase microextraction (HS‑SPME) or thermal desorption GC analysis of methyl 8-(2-furyl)octanoate without the need for cold trapping or derivatization, unlike heavier 5‑alkyl‑substituted analogs that require higher desorption temperatures and risk thermal decomposition.

Lipidomics Sample Preparation: Enhanced Organic‑Phase Extraction Using Methyl Ester Form

With an XLogP3 of 3.4 [2], the methyl ester partitions efficiently into organic solvents such as hexane, diethyl ether, or dichloromethane during liquid‑liquid extraction of lipidomics samples, yielding higher recovery than the free acid form (LogP 3.25). This property is exploited in silver ion chromatography enrichment protocols for furan fatty acid methyl esters.

Antioxidant Probe Development: Radical Scavenging Activity Assessment of Furanoid Lipids

The class‑level hydroxyl radical scavenging rate constant of 1.71 × 10¹⁰ M⁻¹ s⁻¹ [3] establishes furan fatty acid methyl esters as benchmark compounds for evaluating lipid‑soluble antioxidants. Researchers can use methyl 8-(2-furyl)octanoate as a structurally defined standard in ESR‑based radical scavenging assays to study the contribution of the unsubstituted furan ring to overall antioxidant capacity.

Quote Request

Request a Quote for Methyl 8-(2-furyl)octanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.